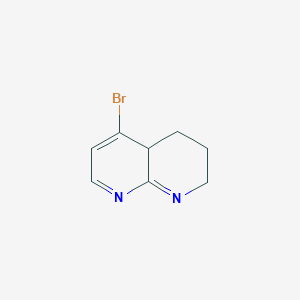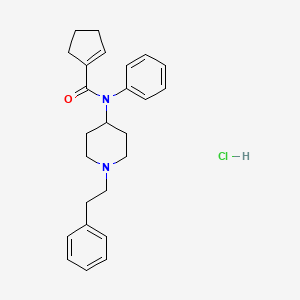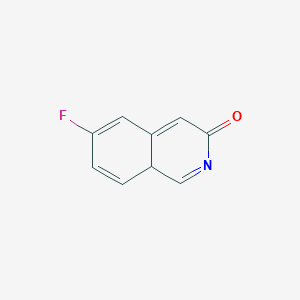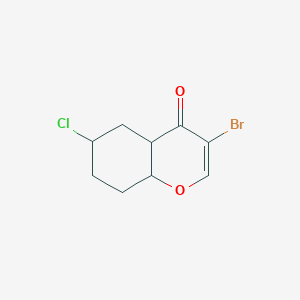![molecular formula C9H7F3N2O2 B12358852 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate nitrile oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxadiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of palladium-catalyzed cross-coupling reactions is also common in large-scale production .
化学反应分析
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products
科学研究应用
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)phenylacetic acid methyl ester
- 1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one stands out due to its unique oxadiazolidinone ring structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications .
属性
分子式 |
C9H7F3N2O2 |
|---|---|
分子量 |
232.16 g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-8(15)16-14-7/h1-4,7,14H,(H,13,15) |
InChI 键 |
ZNUBMLYAOAXWDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2NC(=O)ON2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


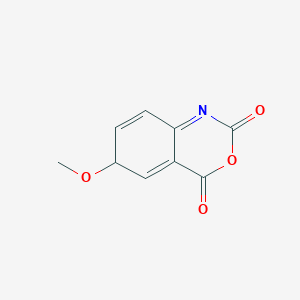


![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)
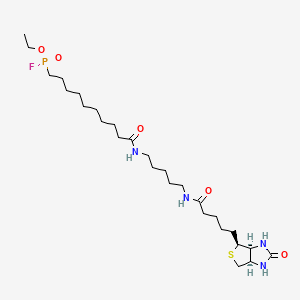
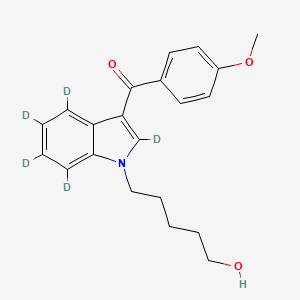
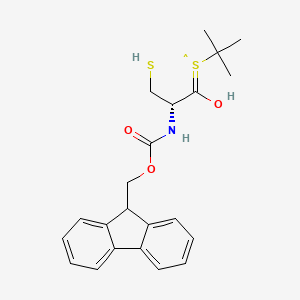
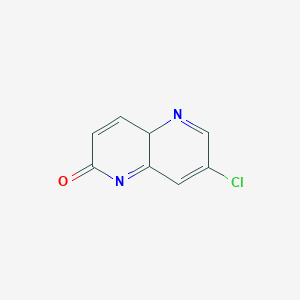
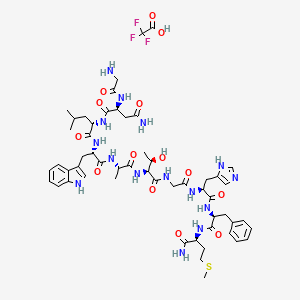
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)
